4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde
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Overview
Description
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C11H8Cl2N2O. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at the meta position of the phenyl ring, and an aldehyde group at position 5 of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde typically involves the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another method involves the regioselective dechlorination of 2,4-dichloropyrimidines to obtain 2-chloropyrimidines . These synthetic protocols are complementary to the conventional synthesis of pyrimidines through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo aromatic nucleophilic substitution (SNAr) reactions due to the presence of electron-withdrawing chlorine atoms.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems.
Reduction Reactions: The aldehyde group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Amination: Amines can be used as nucleophiles in SNAr reactions.
Solvolysis: Alcohols and water can act as nucleophiles in solvolysis reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used to reduce the aldehyde group.
Major Products Formed
Aminated Products: Formation of amino derivatives through SNAr reactions.
Alcohols: Reduction of the aldehyde group to form alcohols.
Condensed Heterocycles: Formation of complex heterocyclic compounds through condensation reactions.
Scientific Research Applications
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with specific electronic properties.
Organic Synthesis: It is a valuable intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-withdrawing chlorine atoms at positions 4 and 6 activate the pyrimidine ring towards nucleophilic attack, facilitating the formation of various substituted derivatives . The aldehyde group at position 5 can also participate in condensation and reduction reactions, further expanding the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid
- 4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxaldehyde
Uniqueness
4,6-Dichloro-2-(m-tolyl)pyrimidine-5-carbaldehyde is unique due to the presence of the m-tolyl group, which imparts distinct electronic and steric properties compared to other similar compounds.
Properties
Molecular Formula |
C12H8Cl2N2O |
---|---|
Molecular Weight |
267.11 g/mol |
IUPAC Name |
4,6-dichloro-2-(3-methylphenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C12H8Cl2N2O/c1-7-3-2-4-8(5-7)12-15-10(13)9(6-17)11(14)16-12/h2-6H,1H3 |
InChI Key |
OMNQOPSLYSRBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(C(=N2)Cl)C=O)Cl |
Origin of Product |
United States |
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